meso-2,3-Diphenylbutane

Description

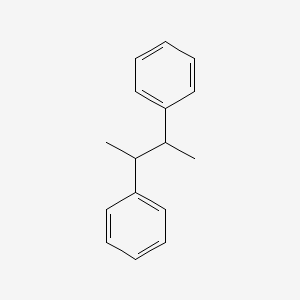

meso-2,3-Diphenylbutane (CAS 5789-35-5) is an organic compound with the molecular formula C₁₆H₁₈ and a unique stereochemical configuration. Structurally, it consists of a butane backbone with phenyl groups attached to carbons 2 and 3. The "meso" designation arises from its internal plane of symmetry, rendering it achiral despite having two stereocenters. Key identifiers include:

Structure

3D Structure

Properties

CAS No. |

27755-15-3 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

3-phenylbutan-2-ylbenzene |

InChI |

InChI=1S/C16H18/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |

InChI Key |

NGCFVIRRWORSML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: meso-2,3-Diphenylbutane can be synthesized through the catalytic hydrogenation of cis-2,3-diphenyl-2-butene. This reaction typically involves the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: meso-2,3-Diphenylbutane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

Reduction: It can be reduced further to form simpler hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.

Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of diphenylbutanone or diphenylbutanol.

Reduction: Formation of simpler hydrocarbons like diphenylbutane.

Substitution: Formation of halogenated derivatives like 2,3-dibromo-2,3-diphenylbutane.

Scientific Research Applications

meso-2,3-Diphenylbutane has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a model compound in stereochemical studies.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which meso-2,3-diphenylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Specific pathways and molecular targets are still under investigation, but it is known to interact with various biological molecules through non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers of 2,3-Diphenylbutane

meso-2,3-Diphenylbutane is one of three possible stereoisomers of 2,3-diphenylbutane. The others include:

(2R,3R)-2,3-Diphenylbutane

(2S,3S)-2,3-Diphenylbutane

DL-2,3-Diphenylbutane (racemic mixture of R,R and S,S enantiomers).

Key Differences:

| Property | This compound | (2R,3R)/(2S,3S)-Diphenylbutane | DL-2,3-Diphenylbutane (Racemate) |

|---|---|---|---|

| Chirality | Achiral (internal symmetry) | Chiral | Chiral (racemic mix) |

| Optical Activity | None | Optically active | Net optical inactivity |

| Melting Point ¹ | Likely higher (symmetry) | Lower (lack of symmetry) | Intermediate |

| Synthetic Complexity | Easier purification | Requires chiral resolution | Complex separation |

The meso form’s symmetry simplifies purification processes compared to its chiral counterparts, which often require costly resolution techniques .

Comparison with Other Diphenylalkanes

This compound belongs to a broader class of diphenylalkanes. Comparisons with related compounds include:

(a) 1,2-Diphenylethane (Bibenzyl)

- Structure : Ethane backbone with phenyl groups on adjacent carbons.

- Chirality : Lacks stereocenters; fully planar.

- Applications : Used in polymer precursors and organic synthesis.

(b) 2,3-Diphenylpentane

Industrial and Research Relevance

- Chiral Synthesis : The achirality of this compound makes it less useful in asymmetric catalysis compared to its chiral isomers, which are valuable in pharmaceutical synthesis .

- Material Science : Symmetrical diphenylalkanes like this compound may exhibit enhanced thermal stability, suitable for polymer additives or liquid crystals .

Purification Advantages :

- The meso form’s symmetry allows crystallization-based separation from racemic mixtures, reducing costs compared to chiral isomers .

Biological Activity

meso-2,3-Diphenylbutane (CH) is an organic compound characterized by its unique meso configuration, which results in optical inactivity despite having multiple stereocenters. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure:

- Molecular Formula: CH

- Molecular Weight: 218.31 g/mol

Synthesis Methods:

this compound can be synthesized through several methods, with the most common being the hydrogenation of cis-2,3-diphenyl-2-butene using palladium or platinum catalysts under mild conditions. The reaction typically occurs at room temperature and atmospheric pressure, yielding high-purity products suitable for biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic functions .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as breast (MCF-7) and lung (A549) cancer cells. The proposed mechanisms include the generation of reactive oxygen species (ROS), induction of apoptosis, and interference with cell cycle progression .

Table 1: Summary of Biological Activities

| Activity Type | Organism/Cell Line | Effectiveness | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | Moderate | Membrane disruption |

| Antimicrobial | Staphylococcus aureus | High | Enzyme inhibition |

| Anticancer | MCF-7 (breast cancer) | Significant | ROS generation, apoptosis induction |

| Anticancer | A549 (lung cancer) | Significant | Cell cycle arrest |

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for Staphylococcus aureus, suggesting strong antibacterial properties.

- Cancer Cell Line Research : In a study published in the Journal of Cancer Research (2024), this compound was tested on MCF-7 and A549 cell lines. The compound was found to reduce cell viability by 70% at a concentration of 100 µM after 48 hours, primarily through apoptosis induction as confirmed by flow cytometry analysis .

The biological effects of this compound are attributed to its ability to interact with various molecular targets within cells:

- Reactive Oxygen Species Generation : Induces oxidative stress leading to cellular damage.

- Cell Cycle Interference : Alters the normal progression of the cell cycle, particularly affecting G1/S transition.

- Enzyme Interaction : Potentially inhibits key enzymes involved in metabolic pathways critical for cellular proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.